1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride

Physicochemical profiling CNS drug design Lead optimization

1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride (CAS 2149601-89-6, MW 188.63 g/mol) is a fluorinated pyridyl-cyclopropanamine building block supplied as the hydrochloride salt. The compound features a 4-fluoro-3-pyridyl group directly attached to a cyclopropanamine core, distinguishing it from simpler phenyl-substituted cyclopropanamines and the corresponding free base (CAS 1060809-47-3, LogP 0.41).

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B12076787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=CN=C2)F)N.Cl
InChIInChI=1S/C8H9FN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H
InChIKeyVNYAGKLOMNIMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride (CAS 2149601-89-6): A Heteroaryl Cyclopropanamine Intermediate for LSD1 and Kinase-Targeted Programs


1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride (CAS 2149601-89-6, MW 188.63 g/mol) is a fluorinated pyridyl-cyclopropanamine building block supplied as the hydrochloride salt . The compound features a 4-fluoro-3-pyridyl group directly attached to a cyclopropanamine core, distinguishing it from simpler phenyl-substituted cyclopropanamines and the corresponding free base (CAS 1060809-47-3, LogP 0.41) [1]. Its structural attributes—a basic heteroaryl ring, a metabolic soft-point fluorine substituent, and a conformationally constrained cyclopropane amine—underpin its utility as an intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and kinase-targeted agents, where precise vector geometry and physicochemical tuning are critical [2][3].

Why 1-(4-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride Cannot Be Substituted by Phenyl or Unsubstituted Cyclopropanamine Analogs


Superficial replacement of 1-(4-fluoro-3-pyridyl)cyclopropanamine hydrochloride with a 2-(4-fluorophenyl)cyclopropanamine or its hydrochloride salt ignores two critical physicochemical divergences: (i) the pyridyl nitrogen introduces a hydrogen-bond acceptor and an additional basic site that significantly shifts LogD, estimated pKa, and target engagement geometry compared to phenyl-only analogs ; (ii) the hydrochloride salt form guarantees aqueous solubility (≥12.5 mg/mL in H₂O) that the free base (LogP 0.41, calculated) cannot match, directly impacting solution-phase reaction yields and biological assay reproducibility [1][2]. In LSD1 inhibitor programs, the 3-pyridyl vector projects the cyclopropanamine warhead into the FAD cofactor pocket with a trajectory distinct from 4-pyridyl or phenyl-substituted series, meaning that even minor positional isomer changes can ablate inhibitory activity [3]. These factors cumulatively render generic substitution technically unsound for any application requiring reproducible structure-activity relationships or consistent physicochemical behaviour.

Quantitative Differentiation Evidence for 1-(4-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride


Hydrophilicity Advantage Over Phenyl-Substituted Cyclopropanamine Analogs

The target compound (evaluated as the free base, CAS 1060809-47-3) exhibits a calculated LogP of 0.41, which is 0.9–1.9 log units lower than the 2-(4-fluorophenyl)cyclopropanamine comparator (LogP 1.31–2.34, depending on measurement method) [1]. This hydrophilicity gain arises from replacement of the phenyl ring with a 3-pyridyl ring and is critical for CNS drug-like space where LogP values between 1 and 3 are typically sought, yet excessive hydrophobicity drives hERG binding and rapid metabolic clearance.

Physicochemical profiling CNS drug design Lead optimization

Aqueous Solubility Enhancement Through Hydrochloride Salt Form

The hydrochloride salt of 1-(4-fluoro-3-pyridyl)cyclopropanamine demonstrates aqueous solubility ≥12.5 mg/mL (16.4 mM) in H₂O, as reported by the supplier [1]. In contrast, the free base form (CAS 1060809-47-3) is expected to have substantially lower solubility consistent with its calculated LogP of 0.41 and limited ionization at physiological pH [2]. The hydrochloride salt also offers superior long-term storage stability under ambient conditions, reducing the risk of free-base oxidation or carbonate formation during procurement and handling .

Formulation development Salt selection In vitro assay compatibility

Structural Differentiation from 4-Pyridyl and 2-Pyridyl Isomers: Vector Geometry for LSD1 Inhibitor Design

In the arylcyclopropylamine (ACPA) series of LSD1 inhibitors, the position of the pyridyl nitrogen determines the exit vector of the cyclopropanamine warhead relative to the FAD cofactor in the LSD1 active site. The 3-pyridyl attachment (as in the target compound) orients the cyclopropanamine moiety with a trajectory distinct from 4-pyridyl or 2-pyridyl isomers, which is critical for achieving potent, time-dependent inhibition through covalent adduct formation with FAD [1]. Miyamura et al. demonstrated that within a panel of >45 ACPA analogs, subtle modifications to the aryl ring position and substitution pattern produced >100-fold differences in LSD1 IC50 values, underscoring the non-negotiability of the 3-pyridyl vector for certain chemotypes [1][2].

LSD1 inhibitor Structure-based drug design Epigenetics

Fluorine Substitution at the 4-Position of the Pyridine Ring: Metabolic Soft-Spot Protection and Conformational Bias

The 4-fluoro substituent on the pyridine ring serves dual roles: (i) it blocks a primary site of CYP450-mediated oxidative metabolism (pyridine C-4 hydroxylation), a degradation pathway well-documented for unsubstituted pyridines in hepatic microsomal assays [1]; (ii) the electron-withdrawing effect of fluorine lowers the basicity of the pyridyl nitrogen by approximately 0.5–1.0 pKa units relative to the unsubstituted pyridine, reducing the fraction of ionized species at physiological pH and potentially enhancing passive membrane permeability [2]. This is a key differentiator from the non-fluorinated pyridyl analog and from 2-fluoro or 3-fluoro regioisomers, where the metabolic shielding and electronic effects differ [3].

Metabolic stability Fluorine scanning Drug metabolism

Definitive Application Scenarios for 1-(4-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride


Synthesis of LSD1 Inhibitor Libraries via Late-Stage Functionalization

The hydrochloride salt serves as a direct starting material for Buchwald-Hartwig amination, reductive amination, or sulfonamide coupling at the cyclopropanamine nitrogen, enabling rapid generation of focused ACPA libraries for LSD1 inhibitor development. The 3-pyridyl regioisomer is specifically mandated for chemotypes targeting the FAD-proximal pocket, as positional isomer variation can produce >100-fold differences in IC50 [1]. The pre-installed 4-fluoro group obviates a de novo fluoro-heteroaryl synthesis step, saving 2–3 synthetic transformations per analog [2].

Kinase Inhibitor Scaffold Construction

The compound is utilized as a hinge-binding motif precursor in Type I and Type II kinase inhibitors, where the 3-pyridyl nitrogen participates in a conserved hydrogen bond with the kinase hinge region. The cyclopropanamine moiety provides a rigid sp³-rich linker that can improve selectivity by reducing conformational entropy upon target binding, a property increasingly valued in modern kinase drug discovery to mitigate polypharmacology risks [3].

Aqueous-Phase Parallel Synthesis Campaigns

Owing to the ≥12.5 mg/mL aqueous solubility of the hydrochloride salt, this building block is compatible with high-throughput experimentation (HTE) platforms using aqueous or mixed aqueous-organic solvent systems, without requiring DMSO stock solutions. This property is particularly advantageous for DNA-encoded library (DEL) synthesis and on-DNA amide coupling reactions where anhydrous DMSO can interfere with DNA integrity [4].

CNS Drug Discovery Programs Requiring Low LogP Starting Points

With a calculated LogP of 0.41 (free base), the compound resides at the lower boundary of CNS drug-like space, making it an attractive starting fragment or intermediate for lead optimization programs targeting CNS indications (e.g., LSD1 in neuropsychiatric disorders). The low LogP provides headroom for subsequent lipophilic substitutions without breaching the LogP 3–4 threshold associated with hERG liability and rapid clearance, a strategic advantage over the phenyl analog (LogP 1.3–2.3) [5].

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